Cas no 324059-01-0 (1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine)

1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine Chemical and Physical Properties
Names and Identifiers
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- DTXSID801223112
- Z45542146
- SR-01000407614
- 1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperidine
- 324059-01-0
- AP-263/11116053
- 1-[(2,5-dimethylphenyl)sulfonyl]-4-methylpiperidine
- CBMicro_021267
- VU0488966-1
- SR-01000407614-1
- 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
- Piperidine, 1-[(2,5-dimethylphenyl)sulfonyl]-4-methyl-
- CCG-9614
- AKOS003619532
- BIM-0021281.P001
- F1175-0335
- 1-((2,5-dimethylphenyl)sulfonyl)-4-methylpiperidine
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- Inchi: 1S/C14H21NO2S/c1-11-6-8-15(9-7-11)18(16,17)14-10-12(2)4-5-13(14)3/h4-5,10-11H,6-9H2,1-3H3
- InChI Key: PHLFAEJWRBYJAZ-UHFFFAOYSA-N
- SMILES: S(C1C=C(C)C=CC=1C)(N1CCC(C)CC1)(=O)=O
Computed Properties
- Exact Mass: 267.12930009g/mol
- Monoisotopic Mass: 267.12930009g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8Ų
- XLogP3: 3.1
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1175-0335-4mg |
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine |
324059-01-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1175-0335-10μmol |
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine |
324059-01-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1175-0335-5mg |
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine |
324059-01-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1175-0335-2μmol |
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine |
324059-01-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1175-0335-3mg |
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine |
324059-01-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1175-0335-2mg |
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine |
324059-01-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1175-0335-5μmol |
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine |
324059-01-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1175-0335-1mg |
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine |
324059-01-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1175-0335-10mg |
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine |
324059-01-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine Related Literature
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Additional information on 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
Professional Introduction to Compound with CAS No. 324059-01-0 and Product Name: 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine
The compound identified by the CAS number 324059-01-0 and the product name 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the presence of a 2,5-dimethylbenzenesulfonyl group attached to a 4-methylpiperidine core, endow it with unique chemical and pharmacological properties that make it a promising candidate for further exploration.
In recent years, there has been a growing interest in the development of novel piperidine derivatives as pharmacophores in drug discovery. Piperidine scaffolds are widely recognized for their ability to modulate biological targets effectively, making them integral components in the design of small-molecule drugs. The introduction of substituents such as sulfonyl groups can significantly alter the pharmacokinetic and pharmacodynamic profiles of these compounds, enhancing their binding affinity and selectivity. The specific configuration of 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine is particularly noteworthy, as it combines the steric bulk provided by the dimethyl groups with the electronic properties of the sulfonyl moiety, creating a versatile platform for structural modifications.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of piperidine have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and inflammation. The 2,5-dimethylbenzenesulfonyl group in 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine is particularly interesting because it can serve as a pivot point for further chemical derivatization. This allows chemists to fine-tune the properties of the molecule, such as solubility, metabolic stability, and target interaction, thereby optimizing its therapeutic efficacy.
The synthesis of 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine involves a series of well-established organic reactions that highlight its synthetic accessibility. The process typically begins with the preparation of the sulfonylated aromatic precursor followed by nucleophilic substitution with 4-methylpiperidine. This synthetic route underscores the compound's feasibility for large-scale production, which is crucial for preclinical and clinical studies. The efficiency and scalability of its synthesis are key factors that contribute to its attractiveness as a research tool and potential drug candidate.
Recent advancements in computational chemistry have further enhanced our understanding of the pharmacological properties of 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine. Molecular modeling studies have revealed that this compound exhibits favorable interactions with various biological targets, including enzymes and receptors implicated in disease pathways. These virtual screening approaches have identified potential binding pockets where modifications could improve drug-like characteristics. Such insights are invaluable for guiding experimental efforts aimed at optimizing lead compounds into viable therapeutics.
In addition to its structural merits, 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine has demonstrated interesting physicochemical properties that make it suitable for pharmaceutical applications. For instance, its moderate lipophilicity and solubility profile suggest that it could be effectively formulated into oral dosage forms. Furthermore, preliminary toxicological assessments have indicated that this compound is well-tolerated at relevant concentrations, raising hopes for its safety profile in human trials. These attributes are critical considerations in drug development pipelines.
The broader significance of this compound lies in its contribution to the expanding library of piperidine-based scaffolds available for medicinal chemists. By serving as a versatile building block, 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine enables researchers to explore new chemical spaces and discover novel therapeutic agents. Its unique combination of structural features positions it as a valuable asset in ongoing drug discovery initiatives across academic institutions and pharmaceutical companies.
As our understanding of disease mechanisms continues to evolve, so does our capacity to design targeted therapies. Compounds like 1-(2,5-dimethylbenzenesulfonyl)-4-methylpiperidine embody this progress by integrating cutting-edge chemical principles with biological insights. The continued investigation into this molecule holds promise not only for advancing our knowledge but also for delivering innovative solutions to complex medical challenges.
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